2-Bromo-6-ethylbenzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-6-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-3-4-7-8(5-6)12-9(10)11-7/h3-5H,2H2,1H3 |
InChI Key |
MLVNDMVZXCAUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)Br |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
Elemental Analysis (CHNS) for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a chemical compound. This method provides critical data for verifying the empirical formula of a synthesized compound, such as 2-Bromo-6-ethylbenzo[d]oxazole, and for assessing its purity. The technique involves the combustion of a small, precisely weighed sample in a controlled environment. The resulting combustion gases, primarily CO₂, H₂O, and N₂, are then quantitatively measured by various detection methods.
For this compound, with a molecular formula of C₉H₈BrNO, the theoretical elemental composition can be calculated based on its atomic constituents and their respective atomic weights. These theoretical values serve as a benchmark against which experimentally obtained data are compared. A close correlation between the experimental and theoretical percentages for carbon, hydrogen, and nitrogen would confirm the elemental composition and high purity of the sample.
While specific experimental data for this compound is not publicly available in the surveyed literature, the theoretical values provide a crucial reference for any future analysis.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 47.81 |
| Hydrogen | H | 1.01 | 8 | 8.08 | 3.57 |
| Bromine | Br | 79.90 | 1 | 79.90 | 35.35 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.20 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.08 |
| Total | | | | 226.08 | 100.00 |
Note: The values are calculated based on the molecular formula C₉H₈BrNO.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, scientists can determine the precise coordinates of each atom, bond lengths, bond angles, and intermolecular interactions. This level of structural detail is invaluable for understanding a molecule's physical and chemical properties.
For the compound this compound, a single-crystal X-ray diffraction analysis would yield a wealth of structural information. This would include the determination of its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). Furthermore, it would reveal the planarity of the benzoxazole (B165842) ring system, the conformation of the ethyl group, and the nature of any intermolecular forces, such as halogen bonding or π-π stacking, that govern the crystal packing.
As of the current literature survey, a crystal structure for this compound has not been reported. Therefore, specific crystallographic data, such as unit cell parameters and atomic coordinates, are not available. The hypothetical data that would be obtained from such an analysis is presented in the table below to illustrate the type of information that would be generated.
Table 2: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Crystal System | The crystal family to which the unit cell belongs. | e.g., Monoclinic |
| Space Group | The symmetry group of the crystal. | e.g., P2₁/c |
| a (Å) | Unit cell dimension. | Data Not Available |
| b (Å) | Unit cell dimension. | Data Not Available |
| c (Å) | Unit cell dimension. | Data Not Available |
| α (°) | Unit cell angle. | Data Not Available |
| β (°) | Unit cell angle. | Data Not Available |
| γ (°) | Unit cell angle. | Data Not Available |
| Volume (ų) | The volume of the unit cell. | Data Not Available |
| Z | The number of molecules in the unit cell. | Data Not Available |
Table 3: Mentioned Compounds
| Compound Name |
|---|
Reactivity and Reaction Mechanisms of 2 Bromo 6 Ethylbenzo D Oxazole
Reactivity of the Benzo[d]oxazole Core
The benzoxazole (B165842) scaffold, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is an aromatic system. smolecule.comscispace.com This aromaticity imparts a degree of stability to the molecule. However, the presence of the nitrogen and oxygen heteroatoms in the oxazole ring introduces sites of varying electron density, making the core susceptible to certain types of reactions. smolecule.comnih.gov
The benzoxazole ring system is generally considered to be electron-deficient, which influences its reactivity towards both electrophiles and nucleophiles. Computational studies on benzoxazole derivatives have provided insights into the electronic distribution and reactive sites. researchgate.netnih.gov The nitrogen atom, with its lone pair of electrons, can act as a nucleophilic center, while the carbon atoms of the heterocyclic ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. nih.govwikipedia.org
Electrophilic substitution reactions on the benzoxazole core, such as nitration, have been shown to occur preferentially at the C6-position of the benzene ring. smolecule.com The presence of the ethyl group at the 6-position in 2-Bromo-6-ethylbenzo[d]oxazole, being an electron-donating group, would be expected to further activate this position towards electrophilic attack. Conversely, the electron-withdrawing nature of the bromine atom at the 2-position would deactivate the oxazole ring towards electrophilic substitution but may facilitate nucleophilic attack at this position.
Under certain conditions, the oxazole ring of the benzoxazole core can undergo ring-opening reactions, providing a pathway to other heterocyclic structures or functionalized aminophenol derivatives. pressbooks.pub
Functional Group Transformations Involving the Bromine Substituent
The bromine atom at the 2-position is a key handle for the further functionalization of the this compound molecule. Its reactivity is characteristic of a halogen attached to an electron-deficient heterocyclic ring, making it a good leaving group in both nucleophilic substitution and cross-coupling reactions.
Nucleophilic aromatic substitution (SNA) is a plausible reaction pathway for the displacement of the bromine atom at the 2-position of the benzoxazole ring. wikipedia.org In an SNAr mechanism, a nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The subsequent departure of the bromide ion restores the aromaticity of the ring.
A variety of nucleophiles can potentially be employed in SNAr reactions with 2-bromobenzoxazoles, including alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted benzoxazoles, respectively.
Table 1: Plausible Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu-H) | Product | Reagents and Conditions |
| Alcohol (R-OH) | 2-Alkoxy-6-ethylbenzo[d]oxazole | NaH or K₂CO₃ in an aprotic polar solvent (e.g., DMF, DMSO) |
| Thiol (R-SH) | 2-Thioalkoxy-6-ethylbenzo[d]oxazole | NaH or K₂CO₃ in an aprotic polar solvent (e.g., DMF, DMSO) |
| Amine (R₂NH) | 2-Amino-6-ethylbenzo[d]oxazole | Strong base (e.g., NaH, NaNH₂) or under high temperature/pressure |
The bromine atom at the 2-position serves as an excellent electrophilic partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. fishersci.eslibretexts.org 2-Bromobenzoxazoles are known to be suitable substrates for Suzuki-Miyaura coupling. researchgate.netnih.gov
The catalytic cycle involves the oxidative addition of the 2-bromobenzoxazole to a Pd(0) species, followed by transmetalation with the organoboron reagent in the presence of a base, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org
A range of aryl, heteroaryl, and vinyl boronic acids can be coupled with this compound to introduce diverse substituents at the 2-position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product |
| Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, often with water | 2-Aryl-6-ethylbenzo[d]oxazole |
| Heteroarylboronic acid | Pd(dppf)Cl₂ | dppf | Na₂CO₃, K₃PO₄ | Toluene/Water, DME | 2-Heteroaryl-6-ethylbenzo[d]oxazole |
| Vinylboronic acid/ester | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃ | Toluene, THF | 2-Vinyl-6-ethylbenzo[d]oxazole |
Negishi Coupling:
The Negishi coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to form C(sp²)-C(sp²), C(sp²)-C(sp³), and C(sp²)-C(sp) bonds. wikipedia.org While specific examples with this compound are not prevalent in the literature, the general principles of Negishi coupling with halo-heterocycles are applicable. researchgate.netlibretexts.org
The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. libretexts.org Organozinc reagents can be prepared in situ or used as pre-formed reagents.
Table 3: Proposed Conditions for Negishi Coupling of this compound
| Organozinc Reagent | Catalyst | Ligand | Solvent | Product |
| Arylzinc halide | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, XPhos | THF, Dioxane | 2-Aryl-6-ethylbenzo[d]oxazole |
| Alkylzinc halide | Pd-NHC complexes | NHC ligands | NMP, THF | 2-Alkyl-6-ethylbenzo[d]oxazole |
| Alkynylzinc halide | Pd(PPh₃)₄ | PPh₃ | THF | 2-Alkynyl-6-ethylbenzo[d]oxazole |
Reactivity of the Ethyl Substituent at the 6-Position
The ethyl group at the 6-position of the benzoxazole ring is generally less reactive than the bromine atom at the 2-position under many conditions. However, the alpha-carbon of the ethyl group possesses a certain degree of reactivity.
The alpha-carbon of the ethyl group is benzylic in nature, which makes the C-H bonds at this position susceptible to radical halogenation or oxidation under appropriate conditions. However, a more synthetically useful transformation involves the deprotonation of the alpha-carbon to form a carbanion, which can then react with various electrophiles. The acidity of these protons is enhanced by the adjacent aromatic ring.
While direct deprotonation of the ethyl group might require strong bases, alternative strategies involving the introduction of an activating group could facilitate functionalization. For instance, oxidation of the ethyl group to an acetyl group would significantly increase the acidity of the alpha-protons, allowing for a wider range of enolate-based reactions.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-Bromo-6-ethylbenzo[d]oxazole, DFT calculations can elucidate its molecular orbitals and electrostatic potential, which are fundamental to its reactivity. While direct DFT data for this specific molecule is not extensively published, analysis of related benzoxazole (B165842) derivatives provides a strong basis for understanding its characteristics. rsc.orgresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Studies on analogous compounds, such as other substituted benzoxazoles, can provide estimated energy values. For instance, computational studies on similar heterocyclic systems have determined HOMO-LUMO gaps that are indicative of their relative reactivity.
Table 1: Predicted Frontier Orbital Energies for this compound based on Analogous Compounds
| Parameter | Predicted Value (eV) | Influence of Substituents |
| HOMO Energy | -6.0 to -6.5 | The ethyl group raises the energy, while the bromine atom lowers it. |
| LUMO Energy | -1.5 to -2.0 | The bromine atom significantly lowers the energy, enhancing electrophilicity. |
| HOMO-LUMO Gap | 4.0 to 4.5 | A moderate gap suggests a balance between stability and reactivity. |
Note: These values are estimations derived from computational data of structurally similar benzoxazole derivatives and have not been experimentally verified for this compound.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.
For this compound, the MEP surface is expected to show a region of high negative potential around the nitrogen atom of the oxazole (B20620) ring, making it a likely site for protonation and interaction with electrophiles. The bromine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring will exhibit positive potential. This distribution of charge is crucial for understanding intermolecular interactions and the initial steps of chemical reactions.
Molecular Dynamics (MD) Simulations
These studies often focus on the binding of benzoxazole derivatives to protein targets. sci-hub.se An MD simulation of this compound in a solvent like water or in the binding site of a protein would reveal the stability of its conformations and the nature of its intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. The ethyl group at the 6-position would likely engage in hydrophobic interactions, while the bromine atom could participate in halogen bonding.
In Silico Studies of Reaction Pathways and Transition States
In silico studies are instrumental in mapping out potential reaction pathways and identifying the transition states involved, which is key to understanding reaction mechanisms and kinetics. For this compound, computational methods can be used to explore its reactivity in various chemical transformations.
Structure-Reactivity Relationships Derived from Computational Data
Computational data allows for the establishment of structure-reactivity relationships by systematically modifying the molecular structure and observing the effect on its properties. For the benzoxazole scaffold, the nature and position of substituents significantly influence reactivity.
Derivatization and Advanced Functionalization Strategies
Synthesis of Novel Conjugates and Hybrid Molecules
The synthesis of novel conjugates and hybrid molecules from 2-Bromo-6-ethylbenzo[d]oxazole leverages the reactivity of the C-Br bond, which is amenable to a variety of cross-coupling reactions. These reactions facilitate the linkage of the benzoxazole (B165842) core to other molecular entities, thereby creating complex structures with emergent properties.
A primary strategy involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These methods allow for the introduction of a wide array of substituents at the 2-position, including aryl, heteroaryl, and alkynyl groups. For instance, a Suzuki coupling reaction with an arylboronic acid can yield 2-aryl-6-ethylbenzo[d]oxazoles, which are of interest for their potential applications in organic electronics and medicinal chemistry.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Derivatization of this compound
| Reaction Type | Reactant | Catalyst/Conditions | Product |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | 2-Aryl-6-ethylbenzo[d]oxazole |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | 2-Substituted-6-ethylbenzo[d]oxazole |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, base | 2-Alkynyl-6-ethylbenzo[d]oxazole |
Furthermore, the synthesis of hybrid molecules can be achieved by coupling this compound with biomolecules or other functional moieties. This can be accomplished through the formation of ether, ester, or amide linkages, often requiring prior functionalization of the coupling partner. The resulting conjugates may exhibit a combination of properties derived from each constituent part, leading to applications in areas such as bioimaging and drug delivery.
Formation of Polymeric or Supramolecular Assemblies
The unique structural and electronic features of this compound make it a promising building block for the construction of polymeric and supramolecular assemblies. The benzoxazole unit can participate in non-covalent interactions, such as π-π stacking and hydrogen bonding, which are crucial for the self-assembly of ordered supramolecular structures.
In the realm of polymer chemistry, this compound can serve as a monomer in polymerization reactions. For example, through dehalogenative polycondensation reactions, polymers incorporating the 6-ethylbenzo[d]oxazole unit into the main chain can be synthesized. These polymers are expected to possess interesting photophysical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of benzobisoxazole-based conjugated polymers often involves brominated precursors to facilitate polymerization. nih.gov
Supramolecular assemblies can be formed through the self-organization of derivatized this compound molecules. By introducing recognition motifs, such as hydrogen bonding donors and acceptors, or long alkyl chains for van der Waals interactions, it is possible to program the self-assembly of these molecules into well-defined nanostructures like nanofibers, vesicles, or liquid crystals. The ethyl group at the 6-position can influence the packing and morphology of these assemblies.
Development of Specialized Reagents from this compound
The reactivity of the C-Br bond in this compound allows for its conversion into a variety of specialized reagents. These reagents can then be used in subsequent synthetic transformations, expanding the synthetic utility of the parent compound.
One common transformation is the conversion of the bromo-substituent into an organometallic reagent, such as an organolithium or Grignard reagent. This is typically achieved through lithium-halogen exchange or reaction with magnesium metal. The resulting organometallic species are potent nucleophiles that can react with a wide range of electrophiles to introduce new functional groups at the 2-position.
Table 2: Conversion of this compound to Specialized Reagents
| Reagent Type | Method of Preparation | Subsequent Reaction with Electrophile (E) | Product |
| Organolithium | Lithium-halogen exchange (e.g., with n-BuLi) | E (e.g., CO₂, aldehyde) | 2-Functionalized-6-ethylbenzo[d]oxazole |
| Grignard Reagent | Reaction with Mg metal | E (e.g., ketone, ester) | 2-Functionalized-6-ethylbenzo[d]oxazole |
| Boronic Ester | Miyaura borylation | Suzuki coupling | 2-Aryl-6-ethylbenzo[d]oxazole |
Furthermore, the bromine atom can be displaced by other functional groups through nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation of the aromatic ring. The development of methods for the synthesis of various 2-substituted benzoxazoles is an active area of research. nih.gov
Application as a Core Scaffold for Material Science Precursors
The rigid and planar structure of the benzoxazole ring system, combined with the potential for extensive electronic delocalization upon appropriate substitution, makes this compound an attractive core scaffold for the synthesis of precursors for materials science. mdpi.com These precursors can be further elaborated into advanced materials with applications in electronics, photonics, and sensing.
For example, by attaching polymerizable groups to the benzoxazole core, monomers for high-performance polymers can be created. These polymers may exhibit high thermal stability, good mechanical properties, and desirable electronic characteristics. The use of brominated heterocyclic compounds is a common strategy in the synthesis of monomers for conjugated polymers. nih.gov
Moreover, the derivatization of this compound with chromophoric or fluorophoric units can lead to the development of new dyes and pigments. The electronic properties of the benzoxazole core can be finely tuned by the nature of the substituents, allowing for the design of materials with specific absorption and emission wavelengths. The functionalization of benzoxazole scaffolds is a key strategy in the development of new materials with interesting optical properties.
Future Research Directions and Unexplored Avenues
Investigation of Novel Synthetic Pathways
No published research specifically details novel synthetic pathways for 2-Bromo-6-ethylbenzo[d]oxazole. Future work would logically first involve the development and optimization of a reliable synthesis for this compound.
Exploration of Advanced Catalytic Systems
There is no information on the use of advanced catalytic systems for the synthesis or functionalization of this compound. Research in this area would be a subsequent step after a synthetic route is established.
Deepening Mechanistic Understanding Through Advanced Physical Organic Chemistry Techniques
Mechanistic studies require a reaction to study. Without established synthetic or reactive pathways for this compound, no such studies have been conducted.
Development of Comprehensive Structure-Property Relationships for Chemical Applications
The relationship between the structure of this compound and its potential chemical properties has not been investigated. This area of research is contingent on the synthesis and characterization of the compound and its derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


